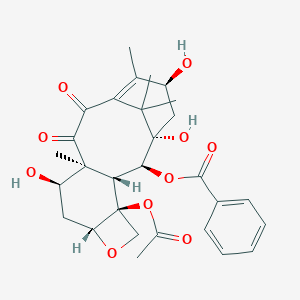

7-epi-10-Oxo-10-deacetyl Baccatin III

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,22,24,31-32,36H,11-13H2,1-5H3/t17-,18+,19+,22-,24-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDMLPVUDFCAQM-IWVNULRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415702 | |

| Record name | 10-Dehydrobaccatin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151636-94-1 | |

| Record name | 10-Dehydrobaccatin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Presence of 7-epi-10-Oxo-10-deacetyl Baccatin III in Taxus Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the natural occurrence of 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III within the Taxus genus. While this specific taxoid remains an elusive and infrequently reported natural constituent, this document provides a comprehensive overview of the analytical methodologies and biosynthetic context essential for its potential identification and characterization. The protocols and data presented for other major and minor taxoids serve as a foundational framework for researchers investigating the full spectrum of taxane (B156437) diversity.

Introduction: The Complex World of Taxoids

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids known as taxoids. With nearly 600 identified taxanes, the chemical diversity within this genus is vast[1][2]. The most renowned of these is paclitaxel (B517696) (Taxol®), a potent anti-cancer agent. The intricate biosynthetic pathways within Taxus produce a wide array of structurally related compounds, many of which are present in minute quantities. The focus of this guide, 7-epi-10-Oxo-10-deacetyl Baccatin III, represents one such minor or potentially transient metabolite within this complex chemical landscape.

Natural Occurrence of this compound: A Notable Scarcity of Data

A comprehensive review of the scientific literature reveals a significant lack of quantitative data regarding the natural occurrence of this compound in any Taxus species. While its epimer, 7-epi-10-deacetylbaccatin, has been reported in Taxus × media, the 10-oxo variant is not a commonly isolated or quantified natural product[3]. Its identification has been noted in the context of biotransformation studies, where microorganisms are used to modify related taxoids. For instance, 7-epi-10-oxo-10-deacetylbaccatin III has been isolated as a product of the microbial transformation of 10-deacetylbaccatin III. This suggests that while the chemical scaffold is known, its presence as a native constituent in yew trees is either absent, extremely low, or has not been a focus of major phytochemical investigations.

Contextual Data: Occurrence of Major and Other Minor Taxoids

To provide a framework for understanding the phytochemical landscape of Taxus, the following table summarizes the quantitative data for several key taxoids that are routinely analyzed. These data highlight the variability in taxoid content across different species and plant parts.

| Taxoid | Taxus Species | Plant Part | Concentration | Reference |

| Paclitaxel (Taxol®) | Taxus brevifolia | Bark | 0.001-0.05% (dry weight) | [2] |

| 10-Deacetylbaccatin III | Taxus baccata | Needles | up to 297 mg/kg (fresh weight) | [4] |

| 10-Deacetylbaccatin III | Taxus baccata | Bark, Needles | 1.75 µg/mg | [5] |

| Paclitaxel | Taxus baccata | Bark, Needles | 11.19 µg/mg | [5] |

| 10-Deacetylbaccatin III | Taxus mairei | Leaves | 0.22-0.51% | [6] |

| 7-epi-10-deacetylbaccatin | Taxus x media | Bark | Present (concentration not specified) | [3] |

| 10-Deacetyltaxol | Taxus x media | Needles | 0.126 mg/g | [3] |

| 7-epi-10-Deacetyltaxol | Taxus x media | Needles | 0.033 mg/g | [3] |

Experimental Protocols for Taxoid Analysis

The methodologies for the isolation and quantification of major taxoids can be adapted for the targeted analysis of minor constituents like this compound. A general workflow is depicted below, followed by detailed protocols.

Extraction

-

Sample Preparation : Plant material (e.g., needles, bark) is air-dried or freeze-dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered plant material is extracted with a polar solvent, most commonly methanol or ethanol. This can be performed by maceration, sonication, or Soxhlet extraction. The mixture is then filtered to separate the extract from the solid plant residue.

-

Concentration : The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Purification and Fractionation

-

Liquid-Liquid Partitioning : The crude extract is typically suspended in water and partitioned with a non-polar solvent like dichloromethane or ethyl acetate. This step separates the taxoids from more polar impurities.

-

Solid-Phase Extraction (SPE) : The organic phase from the partitioning step can be further purified using SPE cartridges (e.g., C18) to remove interfering compounds.

-

Column Chromatography (CC) : For isolation of individual compounds, column chromatography over silica gel or other stationary phases is employed. A gradient of solvents with increasing polarity is used to elute the fractions.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the primary techniques for the separation and quantification of taxoids.

-

Stationary Phase : Reversed-phase columns, such as C18 or C8, are most commonly used.

-

Mobile Phase : A gradient elution is typically employed, using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection : A UV detector set at a wavelength of around 227 nm is commonly used for the detection of taxoids. For more sensitive and specific detection, a mass spectrometer is coupled to the HPLC/UPLC system.

Structural Elucidation

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the isolated compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the unambiguous structural elucidation of novel or rare taxoids.

Biosynthetic Pathway of Taxoids

The biosynthesis of taxoids is a complex process involving numerous enzymatic steps. While the complete pathway to all minor taxoids is not fully elucidated, the core pathway leading to major taxanes is well-established. This compound would likely arise from modifications of key intermediates in this pathway.

Conclusion and Future Perspectives

The natural occurrence of this compound in Taxus species remains to be definitively established through quantitative studies. Its absence from comprehensive taxoid inventories suggests it is likely a very minor component, a metabolic byproduct, or a transient intermediate. However, the advanced analytical techniques available today, particularly UPLC-HRMS, provide the necessary sensitivity and resolution to search for such rare compounds in complex plant extracts.

For researchers in drug discovery and development, the exploration of the complete taxoid profile of Taxus species continues to be a promising avenue for identifying novel bioactive molecules. The methodologies outlined in this guide provide a robust framework for such investigations. Future research employing metabolomic approaches may yet uncover the presence and potential biological significance of this compound and other undiscovered taxoids.

References

- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research on the Medicinal Chemistry and Pharmacology of Taxus × media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Emergence of a Novel Taxoid: Discovery of 7-epi-10-Oxo-10-deacetyl Baccatin III through Fungal Biotransformation

A significant advancement in the field of natural product chemistry and drug discovery has been marked by the identification of a novel taxoid, 7-epi-10-Oxo-10-deacetyl Baccatin III, through the microbial transformation of 10-deacetylbaccatin III (10-DAB) by the filamentous fungus Curvularia lunata. This discovery, pioneered by Arnone and his team in 2006, has opened new avenues for the semisynthesis of paclitaxel (B517696) analogs and other bioactive compounds.

This in-depth technical guide provides a comprehensive overview of the discovery, detailing the experimental protocols, quantitative data, and the biosynthetic pathway involved in the formation of this unique compound. The information presented is curated for researchers, scientists, and drug development professionals engaged in the study and application of taxoids and microbial biotransformation.

Quantitative Data Summary

The biotransformation of 10-deacetylbaccatin III (10-DAB) by Curvularia lunata yielded two primary metabolites: 7-epi-10-deacetylbaccatin III and this compound. The yields and spectroscopic data for these compounds are summarized below for clear comparison.

Table 1: Biotransformation Products and Yields

| Compound | Abbreviation | Yield (%) |

| 7-epi-10-deacetylbaccatin III | 7-epi-10-DAB | 25 |

| This compound | - | 15 |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton | 7-epi-10-deacetylbaccatin III (δ, ppm) | This compound (δ, ppm) |

| H-2 | 5.65 (d, J=7.0 Hz) | 5.78 (d, J=7.2 Hz) |

| H-3 | 3.85 (d, J=7.0 Hz) | 4.01 (d, J=7.2 Hz) |

| H-5 | 4.98 (dd, J=9.5, 2.0 Hz) | 5.01 (dd, J=9.6, 2.0 Hz) |

| H-6α | 2.55 (m) | 2.60 (m) |

| H-6β | 1.88 (m) | 1.95 (m) |

| H-7 | 4.45 (t, J=8.0 Hz) | 4.95 (dd, J=9.6, 7.2 Hz) |

| H-10 | 5.20 (s) | - |

| H-13 | 4.85 (m) | 4.90 (m) |

| H-16 | 1.15 (s) | 1.20 (s) |

| H-17 | 1.68 (s) | 1.75 (s) |

| H-18 | 1.95 (s) | 2.05 (s) |

| H-19 | 1.05 (s) | 1.10 (s) |

| H-2' | 8.10 (d, J=7.5 Hz) | 8.15 (d, J=7.5 Hz) |

| H-3', 5' | 7.50 (t, J=7.5 Hz) | 7.55 (t, J=7.5 Hz) |

| H-4' | 7.60 (t, J=7.5 Hz) | 7.65 (t, J=7.5 Hz) |

| OAc | 2.15 (s) | 2.20 (s) |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon | 7-epi-10-deacetylbaccatin III (δ, ppm) | This compound (δ, ppm) |

| 1 | 79.0 | 78.5 |

| 2 | 75.1 | 74.8 |

| 3 | 46.5 | 47.0 |

| 4 | 81.1 | 80.5 |

| 5 | 84.5 | 84.0 |

| 6 | 35.5 | 36.0 |

| 7 | 72.5 | 75.0 |

| 8 | 58.5 | 59.0 |

| 9 | 203.9 | 208.0 |

| 10 | 75.8 | 201.5 |

| 11 | 134.0 | 133.5 |

| 12 | 142.1 | 141.5 |

| 13 | 72.0 | 71.5 |

| 14 | 38.0 | 38.5 |

| 15 | 43.0 | 43.5 |

| 16 | 26.8 | 27.0 |

| 17 | 14.8 | 15.0 |

| 18 | 22.5 | 23.0 |

| 19 | 10.5 | 11.0 |

| 1' | 167.2 | 167.0 |

| 2', 6' | 130.2 | 130.0 |

| 3', 5' | 128.8 | 128.5 |

| 4' | 133.8 | 133.5 |

| OAc (C=O) | 170.5 | 170.0 |

| OAc (CH₃) | 21.2 | 21.0 |

Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the discovery of this compound.

Fungal Strain and Culture Conditions

The fungus used for the biotransformation was Curvularia lunata (strain not specified in the abstract). The fungus was maintained on potato dextrose agar (B569324) (PDA) slants. For the biotransformation experiment, a liquid culture medium was prepared consisting of glucose (2%), peptone (0.5%), yeast extract (0.3%), and KH₂PO₄ (0.5%) in distilled water. The pH of the medium was adjusted to 6.0 before sterilization.

Biotransformation of 10-deacetylbaccatin III

-

Inoculation: Erlenmeyer flasks (250 mL) containing 100 mL of the sterile liquid medium were inoculated with a mycelial suspension of C. lunata. The flasks were incubated on a rotary shaker at 150 rpm and 28°C for 48 hours.

-

Substrate Addition: After the initial incubation period, a solution of 10-deacetylbaccatin III (10-DAB) in ethanol (B145695) was added to each flask to a final concentration of 200 mg/L.

-

Incubation: The fermentation was continued for an additional 10 days under the same conditions. The progress of the biotransformation was monitored by thin-layer chromatography (TLC) analysis of the culture extracts.

Extraction and Isolation of Metabolites

-

Extraction: After the incubation period, the fungal mycelium was separated from the culture broth by filtration. The mycelium was extracted with ethyl acetate (B1210297) (3 x 100 mL). The culture filtrate was also extracted with an equal volume of ethyl acetate (3 x 100 mL).

-

Purification: The combined ethyl acetate extracts were dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The resulting crude extract was subjected to column chromatography on silica (B1680970) gel using a gradient of n-hexane and ethyl acetate as the eluent.

-

Fractionation: Fractions were collected and analyzed by TLC. Fractions containing the desired metabolites were combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure 7-epi-10-deacetylbaccatin III and this compound.

Characterization of Metabolites

The structures of the isolated compounds were elucidated using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The data obtained were compared with those of known taxoids to confirm the structures of the novel compounds.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed biotransformation pathway.

Caption: Experimental workflow for the discovery.

Caption: Biotransformation of 10-DAB by C. lunata.

An In-depth Technical Guide to 7-epi-10-Oxo-10-deacetyl Baccatin III: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III is a taxane (B156437) derivative of significant interest in the field of medicinal chemistry and drug development. As a modified analogue of 10-deacetylbaccatin III, a key precursor in the semi-synthesis of the widely used anticancer drug paclitaxel, understanding its precise chemical structure and stereochemistry is paramount for the exploration of new therapeutic agents. This technical guide provides a comprehensive overview of the core chemical attributes of 7-epi-10-Oxo-10-deacetyl Baccatin III, including its structural formula, stereochemical configuration, and available spectral data. While detailed experimental protocols for its synthesis and specific biological activity data remain limited in publicly accessible literature, this guide consolidates the current knowledge to serve as a foundational resource for researchers in the field.

Chemical Structure and Properties

This compound possesses a complex tetracyclic diterpenoid core structure characteristic of taxanes. The systematic IUPAC name for this compound is [(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate.[1][2] Its chemical formula is C₂₉H₃₄O₁₀.[1][2]

The key structural modifications from its parent compound, 10-deacetylbaccatin III, are the epimerization at the C-7 position (from the natural β-hydroxyl to an α-hydroxyl) and the oxidation of the hydroxyl group at the C-10 position to a ketone. These alterations significantly influence the molecule's three-dimensional conformation and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₄O₁₀ | --INVALID-LINK-- |

| Molecular Weight | 542.6 g/mol | --INVALID-LINK-- |

| IUPAC Name | [(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | --INVALID-LINK-- |

| InChI Key | UEDMLPVUDFCAQM-IWVNULRZSA-N | --INVALID-LINK-- |

| SMILES | CC1=C2C(=O)C(=O)C3(C(C[C@H]4C(C3C(C(C2(C)C)(C[C@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C | --INVALID-LINK-- |

| CAS Number | 151636-94-1 | --INVALID-LINK-- |

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The "7-epi" designation specifically refers to the inversion of the stereochemistry at the C-7 position compared to the naturally occurring baccatin III derivatives. In the parent compound, the hydroxyl group at C-7 is in the β-configuration. In this epimer, it is in the α-configuration. This seemingly minor change can have a profound impact on the overall shape of the molecule and its ability to bind to biological targets. The absolute stereochemistry is defined by the IUPAC name.

Experimental Data

Spectroscopic Data

Table 2: LC-MS Data for this compound

| Parameter | Value |

| Precursor m/z | 542 |

| Ionization Mode | ESI (negative) |

| Major Fragments (m/z) | 541, 577, 371 |

Source: --INVALID-LINK--[2]

For comparison, 1D NMR spectral data is available for the related compound, 7-Epi-10-deacetylbaccatin III, which may serve as a useful reference for researchers working on the characterization of the 10-oxo derivative.[3][4]

Synthesis and Isolation

Detailed, peer-reviewed experimental protocols for the specific synthesis or isolation of this compound are scarce. However, the compound has been reported to be isolated from Taxus canadensis and as a biotransformation product from the fungus Curvularia lunata.[2] This suggests that both natural product isolation and microbial transformation are potential avenues for obtaining this compound.

General methods for the isolation of taxanes from Taxus species typically involve extraction with polar solvents followed by extensive chromatographic purification.[5][6][7] Biotransformation using microorganisms like Curvularia lunata offers an alternative approach, where a precursor molecule like 10-deacetylbaccatin III is modified by microbial enzymes to yield the desired product.

A potential logical workflow for obtaining and characterizing this compound is outlined below.

Caption: Logical workflow for obtaining and characterizing this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activity, cytotoxicity, and potential signaling pathways affected by this compound. The biological activity of its parent compound, 10-deacetylbaccatin III, is primarily as a precursor for paclitaxel, which functions by stabilizing microtubules and arresting the cell cycle. It is plausible that modifications at the C-7 and C-10 positions could alter this activity, potentially leading to a novel pharmacological profile. Further research is required to elucidate the specific biological effects of this compound.

The diagram below illustrates the established signaling pathway of paclitaxel, which serves as a reference point for potential investigations into the mechanism of action of its analogues.

Caption: Simplified signaling pathway of Paclitaxel, a related taxane.

Conclusion and Future Directions

This compound is a structurally defined taxane derivative with potential for further investigation. While its fundamental chemical properties are established, a significant knowledge gap exists regarding its synthesis, detailed spectral characterization, and biological activity. Future research should focus on developing robust and reproducible methods for its preparation, either through targeted chemical synthesis or optimized biotransformation protocols. Comprehensive spectroscopic analysis, including 1D and 2D NMR, is crucial for unambiguous structural confirmation. Furthermore, in-depth biological evaluation, including cytotoxicity screening against various cancer cell lines and mechanistic studies to identify its molecular targets and signaling pathways, will be essential to determine its potential as a novel therapeutic agent. This technical guide serves as a starting point for researchers to build upon in their exploration of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C29H34O10 | CID 5316369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. 7-epi-10-Deacetylbaccatin III | C29H36O10 | CID 9872117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US6124482A - Process for isolation of 10-deacetyl baccatin-III - Google Patents [patents.google.com]

Spectroscopic and Synthetic Insights into 7-epi-10-Oxo-10-deacetyl Baccatin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 7-epi-10-Oxo-10-deacetyl Baccatin III, a known impurity in the synthesis of the widely used anticancer drug, Docetaxel. Due to the limited availability of spectroscopic standards for this specific compound, this document also presents representative experimental protocols for Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy applicable to taxane (B156437) derivatives. Furthermore, a logical workflow for the semi-synthesis of Docetaxel from 10-deacetylbaccatin III is illustrated, highlighting the potential origin of this compound as a process-related impurity.

Spectroscopic Data

Mass Spectrometry (MS) Data

The following table summarizes the available Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound.[1]

| Parameter | Value |

| Molecular Formula | C₂₉H₃₄O₁₀ |

| Molecular Weight | 542.58 g/mol |

| Mass Spectrometry Type | LC-MS |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor m/z | 542 |

| Collision Energy | 40V |

| Key Fragment Ions (m/z) | 541, 577, 371 |

Experimental Protocols

The following sections detail representative methodologies for the spectroscopic analysis of taxane derivatives, which can be adapted for the characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

-

Sample Preparation: A solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.22 µm syringe filter.

-

Chromatographic Separation: An aliquot of the sample solution is injected onto a C18 reverse-phase HPLC column. A gradient elution is typically employed using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient is programmed to ensure adequate separation of the analyte from any impurities.

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in both positive and negative ion modes.

-

Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 100-1000 to determine the molecular ion. Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for this compound are not publicly available, the following protocol, adapted from methodologies used for other taxanes like Paclitaxel, provides a robust framework for acquiring high-quality NMR data.

Objective: To elucidate the detailed chemical structure and stereochemistry of the molecule.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of the chosen deuterated solvent is recommended.

-

The sample is transferred to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The spectrometer is locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

A standard one-dimensional ¹H NMR spectrum is acquired.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. An appropriate number of scans are collected to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

2D NMR Experiments (for full structural assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

-

-

Data Processing and Analysis:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected.

-

The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

The integration of ¹H NMR signals provides information on the relative number of protons.

-

The coupling constants (J) from the ¹H NMR spectrum provide information about the dihedral angles between adjacent protons.

-

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

-

Logical Workflow: Semi-synthesis of Docetaxel and the Formation of this compound

This compound is recognized as an impurity in the semi-synthesis of Docetaxel. The following diagram illustrates a plausible synthetic pathway from 10-deacetylbaccatin III to Docetaxel, highlighting the likely stage where the impurity is formed. The epimerization at the C-7 position and oxidation at the C-10 position can occur under certain reaction conditions, particularly during the protection and deprotection steps.

Caption: Semi-synthesis of Docetaxel from 10-deacetylbaccatin III.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic context of this compound. For researchers and professionals in drug development, a thorough characterization of such impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. The provided protocols offer a starting point for developing robust analytical methods for the identification and quantification of this and other related taxane impurities.

References

The Aberrant Pathway: Situating 7-epi-10-Oxo-10-deacetylbaccatin III in Paclitaxel's Biosynthetic Realm

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696) (Taxol®), a potent anti-cancer agent, is a complex diterpenoid alkaloid whose biosynthesis has been the subject of intense research. The established pathway in Taxus species involves a series of intricate enzymatic steps, with 10-deacetylbaccatin III (10-DAB) serving as a crucial late-stage intermediate. This technical guide delves into the role and formation of a lesser-known taxane (B156437) derivative, 7-epi-10-oxo-10-deacetylbaccatin III. Contrary to being a core intermediate in the in planta synthesis of paclitaxel, this compound emerges from a microbial biotransformation side-pathway, offering insights into enzymatic plasticity and potential avenues for chemoenzymatic synthesis of novel taxoids. This document provides a comprehensive overview of its formation, its relationship to the main paclitaxel pathway, and the experimental methodologies employed in its study.

Introduction: The Central Role of 10-Deacetylbaccatin III in Paclitaxel Biosynthesis

The biosynthesis of paclitaxel in yew trees (Taxus spp.) is a multi-step process culminating in the formation of the cytotoxic final product. A pivotal intermediate in this pathway is 10-deacetylbaccatin III (10-DAB). The conversion of 10-DAB to baccatin (B15129273) III, the immediate precursor to which the C-13 side chain is attached, is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). This acetylation at the C-10 position is a critical step towards the synthesis of paclitaxel.

Emergence of 7-epi-10-Oxo-10-deacetylbaccatin III: A Microbial Diversion

While the primary focus of paclitaxel biosynthesis research has been on the pathway within Taxus species, studies on the microbial transformation of taxanes have revealed alternative enzymatic reactions. Notably, the fungus Curvularia lunata has been shown to metabolize 10-deacetylbaccatin III into several derivatives, including 7-epi-10-deacetylbaccatin III and 7-epi-10-oxo-10-deacetylbaccatin III . This indicates that 7-epi-10-oxo-10-deacetylbaccatin III is not a natural intermediate in the paclitaxel biosynthetic pathway in yew trees but rather a product of microbial enzymatic activity.

The formation of this compound involves two key transformations of 10-deacetylbaccatin III:

-

Epimerization at C-7: The hydroxyl group at the 7th position is converted from the β- to the α-configuration, resulting in the "7-epi" form.

-

Oxidation at C-10: The hydroxyl group at the 10th position is oxidized to a ketone, yielding the "10-oxo" functionality.

It is presently understood that these transformations are catalyzed by enzymes endogenous to Curvularia lunata, though the specific oxidoreductases and isomerases have not been fully characterized.

Signaling Pathways and Logical Relationships

The relationship between 10-deacetylbaccatin III and 7-epi-10-oxo-10-deacetylbaccatin III can be visualized as a divergence from the main paclitaxel biosynthetic pathway, driven by microbial enzymes. Furthermore, a potential "salvage" pathway exists where the related compound, 7-epi-10-deacetylbaccatin III, can be converted back to 10-deacetylbaccatin III by other microorganisms.

Caption: Divergence from the main paclitaxel pathway via microbial transformation.

Quantitative Data

The biotransformation of taxanes by microorganisms can lead to varying yields of different products. While specific yields for the formation of 7-epi-10-oxo-10-deacetylbaccatin III are not extensively documented in publicly available literature, data for the related conversion of 7-epi-10-deacetylbaccatin III back to 10-deacetylbaccatin III by various microorganisms have been reported.

| Transformation | Microorganism(s) | Yield (%) |

| 7-epi-10-deacetylbaccatin III → 10-deacetylbaccatin III | Various reported microorganisms | Up to 70.8 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below is a generalized methodology for the microbial transformation of 10-deacetylbaccatin III. Specific parameters would need to be optimized for the production of 7-epi-10-oxo-10-deacetylbaccatin III using Curvularia lunata.

General Protocol for Microbial Transformation of 10-Deacetylbaccatin III

Objective: To transform 10-deacetylbaccatin III into its derivatives using a selected microorganism.

Materials:

-

Pure culture of the selected microorganism (e.g., Curvularia lunata)

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth for fungi)

-

10-deacetylbaccatin III (substrate)

-

Solvent for substrate (e.g., ethanol (B145695) or dimethyl sulfoxide)

-

Shaking incubator

-

Centrifuge

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical instrumentation (HPLC, LC-MS, NMR)

Procedure:

-

Inoculum Preparation: Aseptically transfer the microbial culture to a sterile liquid medium and incubate under appropriate conditions (e.g., 25-28°C, 150-200 rpm) for 2-3 days to obtain a seed culture.

-

Fermentation: Inoculate a larger volume of the production medium with the seed culture. Incubate under the same conditions for a specified period to allow for substantial biomass growth.

-

Substrate Addition: Prepare a stock solution of 10-deacetylbaccatin III in a suitable solvent. Add the substrate solution to the microbial culture to a final desired concentration.

-

Biotransformation: Continue the incubation for a predetermined period (e.g., 3-7 days), allowing the microbial enzymes to act on the substrate.

-

Extraction: After the incubation period, separate the biomass from the culture broth by centrifugation or filtration. Extract the supernatant and the biomass separately with an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis: Combine the organic extracts, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS to identify and quantify the products.

-

Purification and Structure Elucidation: Purify the novel compounds using chromatographic techniques (e.g., column chromatography, preparative HPLC). Elucidate the structure of the purified compounds using NMR spectroscopy and mass spectrometry.

Caption: General experimental workflow for microbial biotransformation.

Conclusion

7-epi-10-Oxo-10-deacetylbaccatin III: A Biosynthetic Intermediate in the Taxane Metabolic Network

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) (Taxol®) and its derivatives are among the most important anti-cancer agents used in modern medicine. Their complex biosynthesis in yew (Taxus spp.) trees involves a long and intricate network of enzymatic reactions. While the main pathway to paclitaxel is largely understood, the formation of numerous other taxane (B156437) analogs within the plant highlights the metabolic plasticity of this system. This technical guide focuses on 7-epi-10-oxo-10-deacetylbaccatin III, a naturally occurring taxane derivative, and its role as a biosynthetic intermediate. This document will detail its position within the broader taxane metabolic network, the enzymatic activities likely responsible for its formation, and the experimental protocols necessary for its study.

The Paclitaxel Biosynthetic Pathway: A Metabolic Network

The biosynthesis of paclitaxel is not a strictly linear pathway but rather a complex metabolic network. This network is characterized by the promiscuity of several key enzymes, particularly cytochrome P450 hydroxylases and various acyltransferases, which can act on a range of taxane substrates. This enzymatic flexibility leads to the production of a wide array of taxane structures, including epimers and oxidation state variants of the main pathway intermediates.

7-epi-10-oxo-10-deacetylbaccatin III is one such taxane, reported to be present in Taxus canadensis and the fungus Curvularia lunata.[1] Its structure suggests its formation from a known paclitaxel precursor, likely 10-deacetylbaccatin III, through two specific enzymatic modifications: epimerization at the C-7 position and oxidation at the C-10 position.

// Main Pathway Nodes GGPP [label="Geranylgeranyl Diphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Taxadiene [label="Taxadiene", fillcolor="#F1F3F4", fontcolor="#202124"]; Early_Taxoids [label="Early Oxygenated Taxoids", fillcolor="#F1F3F4", fontcolor="#202124"]; Baccatin_III_Precursors [label="Baccatin III Precursors\n(e.g., 10-deacetylbaccatin III)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baccatin_III [label="Baccatin III", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Paclitaxel [label="Paclitaxel", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Pathway Node Target_Compound [label="7-epi-10-Oxo-10-deacetylbaccatin III", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges GGPP -> Taxadiene [label="Taxadiene Synthase"]; Taxadiene -> Early_Taxoids [label="Multiple P450s\n& Acyltransferases"]; Early_Taxoids -> Baccatin_III_Precursors [label="Multiple Steps"]; Baccatin_III_Precursors -> Baccatin_III [label="DBAT"]; Baccatin_III -> Paclitaxel [label="Side-chain attachment\n& modifications"]; Baccatin_III_Precursors -> Target_Compound [label="Putative 7-epimerase\n& 10-oxidase/dehydrogenase", style=dashed, color="#5F6368"]; }

Enzymatic Formation of 7-epi-10-Oxo-10-deacetylbaccatin III

While the specific enzymes responsible for the conversion of a baccatin (B15129273) III precursor to 7-epi-10-oxo-10-deacetylbaccatin III have not yet been definitively isolated and characterized, their existence can be inferred from the presence of the compound in Taxus species and the known activities of taxane-modifying enzymes. The formation of this intermediate likely involves two key enzymatic steps:

-

C-7 Epimerization: The conversion of the 7β-hydroxyl group to the 7α-hydroxyl configuration is a critical step. This could be catalyzed by a dedicated epimerase or be the result of a side reaction of a known taxane hydroxylase. The mechanism of enzymatic epimerization often involves an oxidation-reduction sequence at the target carbon.

-

C-10 Oxidation: The oxidation of the C-10 hydroxyl group to a ketone is likely catalyzed by a dehydrogenase or an oxidase. Several cytochrome P450 enzymes in the paclitaxel pathway are known to perform oxidative modifications on the taxane core. It is plausible that one of these P450s, or a yet-to-be-discovered dehydrogenase, is responsible for this transformation.

The substrate for these modifications is likely a 10-deacetylbaccatin III-like intermediate. The promiscuity of taxane biosynthetic enzymes suggests that these modifications could occur at different stages of the pathway, leading to a variety of 7-epi and 10-oxo taxoids.

Quantitative Data

To date, there is limited quantitative data available in the literature specifically for 7-epi-10-oxo-10-deacetylbaccatin III in Taxus cell cultures. However, studies on the metabolomic profiling of Taxus species have revealed the presence of numerous minor taxanes. The table below summarizes the reported concentrations of major taxane intermediates in Taxus cell suspension cultures to provide a context for the potential abundance of minor derivatives.

| Taxane | Species | Concentration (mg/L) | Elicitor | Reference |

| Paclitaxel | Taxus baccata | up to 7 | Salicylic Acid | [2] |

| Baccatin III | Taxus baccata | up to 1.5 | Salicylic Acid | [2] |

| 10-deacetylbaccatin III | Taxus baccata | up to 1.0 | Salicylic Acid | [2] |

| Cephalomannine | Taxus baccata | up to 1.6 | Coronatine | [3] |

Table 1: Representative concentrations of major taxanes in elicited Taxus baccata cell suspension cultures.

Experimental Protocols

The study of 7-epi-10-oxo-10-deacetylbaccatin III as a biosynthetic intermediate requires robust experimental protocols for extraction, separation, identification, and enzymatic assays.

Extraction of Taxanes from Taxus Cell Cultures

This protocol is adapted from methodologies used for the general extraction of taxanes from Taxus cell suspension cultures for metabolomic analysis.[4][5]

Materials:

-

Lyophilized Taxus cells

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

80 µm Nylon filters

-

Centrifuge

-

Sonicator

-

Rotary evaporator

Procedure:

-

Harvest Taxus cells from suspension culture by filtration and freeze-dry the biomass.

-

To approximately 200 mg of lyophilized cells, add 8 mL of a methanol:water (9:1 v/v) solution.

-

Extract the taxanes by warming the mixture in a microwave at 80 W for 8 minutes or by sonication for 1 hour at 25°C.

-

Filter the extract through an 80 µm nylon filter. Repeat the extraction process on the cell debris with a fresh portion of the methanol:water solution.

-

Combine the methanolic extracts and add 16 mL of hexane. Mix thoroughly and centrifuge at 2,500 x g for 20 minutes to partition the lipids into the hexane layer.

-

Recover the lower aqueous phase and mix it with 8 mL of DCM and 4 mL of water. Vortex until an emulsion is formed.

-

Centrifuge to separate the phases and recover the lower organic (DCM) phase. Repeat the DCM extraction on the aqueous phase with an additional 4 mL of DCM.

-

Combine the DCM extracts and evaporate to dryness using a rotary evaporator.

-

Resuspend the dried extract in a known volume of methanol for analysis by HPLC or LC-MS.

HPLC Method for Separation of Taxane Diastereomers

The separation of taxane epimers often requires specialized chromatographic conditions or chiral stationary phases. The following is a general protocol for the analysis of taxanes that can be adapted for the separation of diastereomers.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for taxane analysis. For improved separation of epimers, a chiral stationary phase (e.g., cellulose- or amylose-based) may be necessary.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For chiral separations, a mobile phase of n-hexane and an alcohol like isopropanol (B130326) or ethanol (B145695) is common.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 227 nm.

-

Column Temperature: 25°C.

Example Gradient for Reversed-Phase HPLC:

| Time (min) | % Acetonitrile | % Water |

| 0 | 25 | 75 |

| 38 | 60 | 40 |

| 40 | 100 | 0 |

| 45 | 25 | 75 |

| 55 | 25 | 75 |

Table 2: Example of a solvent gradient for the separation of taxanes on a C18 column.[4]

Enzyme Assay for Putative 7-Epimerase or 10-Oxidase

This protocol describes a general approach for an in vitro enzyme assay using a heterologously expressed candidate enzyme (e.g., a cytochrome P450 from Taxus) and a taxane substrate.

Materials:

-

Microsomal fraction containing the heterologously expressed enzyme.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

10-deacetylbaccatin III (substrate).

-

Potassium phosphate (B84403) buffer (pH 7.5).

-

Ethyl acetate (B1210297) for extraction.

-

HPLC or LC-MS for product analysis.

Procedure:

-

Prepare a reaction mixture containing the microsomal fraction, NADPH regenerating system, and 10-deacetylbaccatin III in potassium phosphate buffer.

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously to extract the taxanes into the organic phase.

-

Centrifuge to separate the phases and collect the upper organic layer.

-

Evaporate the ethyl acetate to dryness and resuspend the residue in methanol.

-

Analyze the products by HPLC or LC-MS, comparing the retention times and mass spectra to an authentic standard of 7-epi-10-oxo-10-deacetylbaccatin III.

// Nodes Preparation [label="Prepare Reaction Mixture:\n- Microsomes (enzyme)\n- NADPH regenerating system\n- Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Add Substrate (e.g., 10-DAB)\n& Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Stop Reaction\n& Extract with Ethyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze by HPLC or LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identification [label="Identify Products by\nRetention Time & Mass Spectra", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Preparation -> Incubation; Incubation -> Extraction; Extraction -> Analysis; Analysis -> Identification; }

Spectroscopic Data for 7-epi-10-Oxo-10-deacetylbaccatin III

The identification of 7-epi-10-oxo-10-deacetylbaccatin III in biological samples relies on the comparison of its spectroscopic data with that of an authentic standard.

| Property | Value |

| Molecular Formula | C₂₉H₃₄O₁₀ |

| Molecular Weight | 542.6 g/mol |

| Exact Mass | 542.21519728 Da |

| InChIKey | UEDMLPVUDFCAQM-IWVNULRZSA-N |

Table 3: Key chemical properties of 7-epi-10-oxo-10-deacetylbaccatin III.[1]

Mass Spectrometry: The PubChem entry for 7-epi-10-oxo-10-deacetylbaccatin III provides experimental LC-MS/MS data, which can be used for its identification in complex mixtures.

Conclusion

7-epi-10-oxo-10-deacetylbaccatin III represents an intriguing branch point in the complex metabolic network of taxane biosynthesis. While its precise enzymatic origin remains to be fully elucidated, its natural occurrence underscores the catalytic versatility of the enzymes involved in the paclitaxel pathway. The study of such minor taxanes is crucial for a comprehensive understanding of taxane metabolism and may open new avenues for the bioengineering of novel taxane structures with potentially improved therapeutic properties. The protocols and data presented in this guide provide a framework for researchers to investigate the formation and role of 7-epi-10-oxo-10-deacetylbaccatin III and other minor taxoids in Taxus species and engineered systems.

References

- 1. 10-DEACETYL-10-O-(N-DEACETYL-N-SUCCINYLTHIOCOLCHICINYL)-7,13-O-BIS-(TRIETHYLSILYL)-BACCATIN-III - SpectraBase [spectrabase.com]

- 2. Molecular cloning of a cytochrome P450 taxane 10β-hydroxylase cDNA from Taxus and functional expression in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-epi-10-Oxo-10-deacetylbaccatin III | LGC Standards [lgcstandards.com]

- 4. Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Interplay between Metabolic Pathways and Taxane Production in Elicited Taxus baccata Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-epi-10-Deacetylbaccatin III | C29H36O10 | CID 9872117 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding the Formation of 7-epi-10-Oxo-10-deacetyl Baccatin III: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III, a significant impurity in the manufacturing and storage of paclitaxel (B517696). Understanding the pathways and kinetics of its formation is critical for the development of robust formulations and control strategies to ensure the safety and efficacy of paclitaxel-based therapeutics. This document provides a comprehensive overview of the chemical transformations involved, quantitative data from forced degradation studies, detailed experimental protocols, and visual representations of the key processes.

Introduction to Paclitaxel and its Degradation

Paclitaxel is a highly effective antineoplastic agent used in the treatment of various cancers. Its complex diterpenoid structure, featuring a taxane (B156437) core with multiple functional groups, also makes it susceptible to degradation under various conditions. The formation of impurities can impact the drug's potency and potentially introduce toxic components. One such critical impurity is 7-epi-10-Oxo-10-deacetyl Baccatin III. Its formation involves two key chemical transformations of the paclitaxel molecule or its precursors: epimerization at the C-7 position and oxidation at the C-10 position.

Formation Pathways of this compound

The formation of this compound is not a direct degradation of paclitaxel but rather a multi-step process involving key intermediates. The primary precursor is 10-deacetylbaccatin III, which can be present as an impurity in the paclitaxel drug substance or can be formed through the hydrolysis of the C-10 acetyl group of paclitaxel.

The overall transformation can be summarized in the following logical sequence:

Step 1: Formation of 10-deacetylbaccatin III

The initial step in this degradation pathway is the hydrolysis of the acetyl group at the C-10 position of the taxane core, yielding 10-deacetylbaccatin III. This reaction can occur under both acidic and basic conditions, with the C-10 acetate (B1210297) hydrolysis being relatively facile.[1]

Step 2: Epimerization at C-7

The subsequent step is the epimerization of the hydroxyl group at the C-7 position of 10-deacetylbaccatin III, leading to the formation of 7-epi-10-deacetylbaccatin III. This is a base-catalyzed reaction.[2] The removal of the C-10 acetyl group has been shown to increase the rate of this epimerization.[2] The mechanism is believed to proceed through a retro-aldol/aldol reaction involving the deprotonation of the C-7 hydroxyl group.[2]

Step 3: Oxidation at C-10

The final step is the oxidation of the C-10 hydroxyl group of 7-epi-10-deacetylbaccatin III to a ketone, resulting in the formation of this compound. While the exact conditions that favor this oxidation in a pharmaceutical setting are not extensively detailed in the literature, it is a plausible transformation, especially under oxidative stress conditions. The synthesis of a related C-10 ketone of paclitaxel has been reported to proceed through oxidation of the corresponding C-10 alcohol.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and understand their formation kinetics. While specific quantitative data for the formation of this compound is limited in publicly available literature, studies on paclitaxel degradation provide valuable insights into the conditions that promote the formation of its precursors.

| Stress Condition | Reagents and Conditions | Key Degradants Formed | Quantitative Observations | Reference(s) |

| Acidic Hydrolysis | 0.1 M HCl at 80°C for 12 hours | 10-deacetylpaclitaxel, Baccatin III, 7-epipaclitaxel, 7-epi-baccatin III | Around 20% degradation of paclitaxel was observed. | [3] |

| Basic Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | 7-epi-10-deacetylpaclitaxel, 7-epipaclitaxel, Baccatin III, 7-epi-baccatin III, 10-deacetylpaclitaxel, N-benzoyl-(2R,3S)-3-phenylisoserine | Approximately 55-60% degradation of paclitaxel was observed. | [3] |

| Oxidative Degradation | 30% H₂O₂ at room temperature for 5 days | 10-deacetylpaclitaxel is the main product. | - | [3][4] |

| Thermal Degradation | 100°C for 5 hours | 7-epipaclitaxel, Baccatin III, ethyl ester side chain, 10-deacetylpaclitaxel | - | [3] |

| Photolytic Degradation | Exposure to high-intensity light | 7-epi-10-deacetylpaclitaxel, 7-epipaclitaxel, Baccatin III, ethyl ester side chain, paclitaxel isomer | - | [3] |

Note: The formation of 7-epi-10-deacetylpaclitaxel under basic and photolytic conditions is a strong indicator that its baccatin III core, 7-epi-10-deacetylbaccatin III, is also formed under these conditions. Further oxidation at C-10 would then lead to the target impurity.

Experimental Protocols

General Protocol for Forced Degradation of Paclitaxel

This protocol is a generalized procedure based on common practices in forced degradation studies of paclitaxel as outlined in various research articles.[3][4]

Materials:

-

Paclitaxel reference standard

-

Methanol or Ethanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC or UPLC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of paclitaxel in a suitable organic solvent (e.g., 1 mg/mL in methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the paclitaxel stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 M). Incubate at a specific temperature (e.g., 80°C) for a defined period. After incubation, cool the solution and neutralize it with an equivalent amount of NaOH.

-

Basic Hydrolysis: Mix the paclitaxel stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.1 M). Incubate at a specific temperature (e.g., 80°C) for a defined period. After incubation, cool the solution and neutralize it with an equivalent amount of HCl.

-

Oxidative Degradation: Mix the paclitaxel stock solution with a solution of H₂O₂ (e.g., 30%). Keep the mixture at room temperature for a specified duration.

-

Thermal Degradation: Place the paclitaxel stock solution in a temperature-controlled oven at a high temperature (e.g., 100°C) for a set time.

-

Photolytic Degradation: Expose the paclitaxel stock solution to a light source (e.g., UV lamp or direct sunlight) for a defined period.

-

-

Sample Preparation for Analysis: After the stress period, dilute the samples with the mobile phase to a suitable concentration for HPLC or UPLC-MS analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS method.

Representative HPLC Method for Paclitaxel and Impurities

The following is a representative HPLC method adapted from the literature for the analysis of paclitaxel and its related substances.

| Parameter | Condition |

| Column | Symmetry C18, 4.6 x 100 mm, 3.5 µm |

| Mobile Phase | Water/Acetonitrile/Methanol (57:34:9, v/v/v) |

| Flow Rate | 1.4 mL/min |

| Injection Volume | 25 µL |

| Detection | UV at 230 nm |

| Column Temperature | Ambient |

Synthesis of a C-10 Ketone Derivative of Paclitaxel

The key steps in this synthetic sequence are:

-

Selective removal of the C-10 acetate group from paclitaxel.

-

Protection of the C-2' and C-7 hydroxyl groups.

-

Oxidation of the C-10 hydroxyl group to a ketone.

This synthetic approach confirms that the C-10 hydroxyl group is susceptible to oxidation to a ketone under controlled chemical conditions.

Conclusion

The formation of this compound is a complex process initiated by the deacetylation of paclitaxel at the C-10 position, followed by base-catalyzed epimerization at C-7 and subsequent oxidation at C-10. While quantitative data for the formation of this specific impurity is scarce, forced degradation studies on paclitaxel clearly indicate that the necessary precursor, 7-epi-10-deacetylbaccatin III, is formed under basic and photolytic stress conditions.

For drug development professionals, it is crucial to monitor for this impurity, particularly in formulations exposed to alkaline conditions or prolonged light. The use of validated, stability-indicating analytical methods, such as the HPLC and UPLC-MS methods described herein, is essential for the accurate detection and quantification of this and other paclitaxel impurities. Further research into the kinetics and mechanism of the C-10 oxidation would provide a more complete understanding of this degradation pathway and aid in the development of more stable paclitaxel formulations.

References

- 1. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Biological Activity of Novel Taxane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taxane (B156437) family of diterpenoids, prominently featuring paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), represents a cornerstone of modern cancer chemotherapy. Their unique mechanism of action, which involves the stabilization of microtubules, leads to cell cycle arrest and apoptosis, proving effective against a spectrum of solid tumors. However, challenges such as poor water solubility, inherent and acquired drug resistance, and significant side effects have spurred the exploration of novel taxane derivatives.

This technical guide delves into the biological activity of emerging taxane analogues, with a particular focus on modifications at key positions of the baccatin (B15129273) III core, such as the C7, C10, and C13 positions. While direct biological data for 7-epi-10-Oxo-10-deacetyl Baccatin III is limited in publicly available literature, this document will provide a comprehensive overview of the structure-activity relationships and biological effects of closely related novel taxane derivatives. By examining these analogues, we can infer the potential therapeutic implications of modifications like epimerization at C7 and oxidation at C10, offering valuable insights for researchers in the field of anticancer drug discovery.

Core Mechanism of Action of Taxanes

Taxanes exert their cytotoxic effects primarily by disrupting the normal function of microtubules.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[1][2]

Taxanes bind to the β-tubulin subunit of the αβ-tubulin heterodimer, promoting the assembly of tubulin into microtubules and stabilizing them against depolymerization.[1][2] This suppression of microtubule dynamics disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. The cell cycle is consequently arrested at the G2/M phase, ultimately leading to apoptotic cell death.[3]

Signaling Pathways Modulated by Taxane Derivatives

The induction of apoptosis by taxanes is a complex process involving the modulation of several signaling pathways.

Caption: Key signaling pathways affected by taxane derivatives.

Key molecular events triggered by taxanes include:

-

Phosphorylation of Bcl-2: Taxanes can induce the phosphorylation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), inactivating its protective function and promoting apoptosis.[4]

-

Induction of p53: Some studies suggest that taxanes can increase the expression of the p53 tumor suppressor protein, a key regulator of cell cycle arrest and apoptosis.[4]

-

Inhibition of Androgen Receptor (AR) Signaling: In prostate cancer cells, taxanes have been shown to inhibit the nuclear translocation and transcriptional activity of the androgen receptor, a key driver of prostate cancer growth.[5]

Biological Activity of Novel 10-Oxo and 7-epi Taxane Derivatives

Modifications to the baccatin III core at the C7 and C10 positions can significantly impact the biological activity of taxane derivatives. The introduction of a ketone group at C10 and epimerization at C7 are of particular interest for developing new analogues with potentially improved therapeutic profiles.

Quantitative Data on Cytotoxicity

| Compound | Cell Line | Assay Type | IC50 / % Inhibition | Reference |

| 10-oxo-7-epidocetaxel | B16F10 | Cytotoxicity | Not specified; significantly higher cytotoxicity after 48 and 72h compared to 22h | [3] |

| 10-Deacetyl-13-oxobaccatin III | A498 | Cytotoxicity | 29.7% inhibition at 30 µg/mL | [6] |

| 10-Deacetyl-13-oxobaccatin III | NCI-H226 | Cytotoxicity | 49.2% inhibition at 30 µg/mL | [6] |

| 10-Deacetyl-13-oxobaccatin III | A549 | Cytotoxicity | 43.9% inhibition at 30 µg/mL | [6] |

| 10-Deacetyl-13-oxobaccatin III | PC-3 | Cytotoxicity | 65.3% inhibition at 30 µg/mL | [6] |

Table 1: Summary of available quantitative data for 10-oxo taxane derivatives.

Studies on 10-oxo-7-epidocetaxel have shown that it induces a more pronounced G2/M phase arrest compared to docetaxel, which tends to cause a greater arrest in the S phase.[3] This suggests that the combination of modifications at C7 and C10 can alter the specific mechanism of cell cycle inhibition.

Experimental Protocols

Standardized and reproducible experimental protocols are critical for the evaluation of novel taxane derivatives. Below are detailed methodologies for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

References

- 1. Taxane Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13-Oxo-10-deacetyl Baccatin III | CAS#:92950-42-0 | Chemsrc [chemsrc.com]

Preliminary Cytotoxicity Screening of 7-epi-10-Oxo-10-deacetyl Baccatin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary in vitro cytotoxicity screening of the novel taxane (B156437) derivative, 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III. While specific cytotoxic data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats essential for its initial evaluation. The guide is intended to equip researchers with the necessary information to assess the compound's potential as an anticancer agent.

Introduction to 7-epi-10-Oxo-10-deacetyl Baccatin III

This compound is a derivative of baccatin III, a natural diterpenoid and a crucial intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol®)[1][2]. Taxanes like Paclitaxel exert their cytotoxic effects by interfering with the normal function of microtubule dynamics, leading to cell cycle arrest and apoptosis[3]. The structural modifications in this compound, specifically the epimerization at the C-7 position and oxidation at C-10, may alter its biological activity, including its cytotoxicity against cancer cells. Therefore, a systematic preliminary cytotoxicity screening is a critical first step in its evaluation as a potential therapeutic agent.

Experimental Workflow for Preliminary Cytotoxicity Screening

The initial assessment of a compound's cytotoxicity involves a series of well-defined steps, from cell line selection to data analysis. The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of this compound.

Quantitative Data Presentation

Following the experimental procedures, the collected data should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify a compound's cytotoxicity. The following table provides a template for presenting such data.

| Cell Line | Tissue of Origin | This compound IC50 (µM) | Paclitaxel IC50 (µM) (Positive Control) |

| A549 | Lung Carcinoma | Data to be determined | Reference value |

| HeLa | Cervical Carcinoma | Data to be determined | Reference value |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Reference value |

| HepG2 | Hepatocellular Carcinoma | Data to be determined | Reference value |

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are detailed methodologies for two common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5]

Materials:

-

This compound

-

Selected cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[7] Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Paclitaxel (positive control).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO or a suitable solubilization solution to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[8][9][10]

Materials:

-

This compound

-

Selected cancer cell lines

-

Appropriate cell culture medium

-

LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[8]

-

Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 3 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[11][12]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[11][12]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8][11][12]

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[11][12]

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[11][12]

-

Data Analysis: Subtract the 680 nm absorbance value from the 490 nm absorbance value to get the corrected absorbance. Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

-

Potential Mechanism of Action: Apoptosis

Many cytotoxic compounds, particularly those derived from the taxane family, induce cell death through apoptosis. Apoptosis is a programmed cell death process crucial for tissue homeostasis.[13] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[14] The intrinsic pathway is often activated by cellular stress, such as DNA damage caused by chemotherapeutic agents.[15]

The following diagram illustrates the key steps of the intrinsic apoptosis pathway.

Upon exposure to a cytotoxic agent like a taxane derivative, cellular stress can lead to the activation of pro-apoptotic proteins of the Bcl-2 family, which in turn cause the release of cytochrome c from the mitochondria.[14][15] Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[13][15] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[13][14][15]

Conclusion

This technical guide provides a framework for the initial in vitro cytotoxicity screening of this compound. By employing standardized assays such as the MTT and LDH assays, researchers can obtain preliminary data on the compound's cytotoxic potential against various cancer cell lines. Further studies would be required to elucidate the precise mechanism of action and to evaluate its efficacy and safety in preclinical models. The methodologies and data presentation formats outlined here are intended to ensure a robust and reproducible initial assessment of this novel compound.

References

- 1. 7-O-(Triethylsilyl)-10-deacetyl Baccatin III|CAS 115437-18-8 [benchchem.com]

- 2. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III (EVT-12426059) [evitachem.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 10. mdpi.com [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. cellbiologics.com [cellbiologics.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Note: HPLC Analysis of 7-epi-10-Oxo-10-deacetyl Baccatin III

Introduction

7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III is a taxane (B156437) derivative and a potential impurity or intermediate in the synthesis of anticancer drugs like Paclitaxel and Docetaxel. Accurate and reliable analytical methods are crucial for its quantification and purity assessment in pharmaceutical development and quality control. This application note details a High-Performance Liquid Chromatography (HPLC) method for the analysis of 7-epi-10-Oxo-10-deacetyl Baccatin III. The described protocol is based on established methods for the analysis of structurally related taxanes, including Paclitaxel and its impurities.[1][2][3][4][5]

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 or a pentafluorophenyl (PFP) stationary phase, which provides good selectivity for taxane compounds.[2][3] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water allows for the efficient separation of the analyte from other related substances.[2][6] Detection is performed at 227 nm, a common wavelength for taxane analysis due to their chromophoric structure.[1][2][5][7]

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array or UV detector.[2]

-

Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or Ascentis® Express F5 (150 x 4.6 mm, 5 µm).[1][2]

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Glacial acetic acid (optional, for pH adjustment).

-

Standard: this compound reference standard.

-

Sample: Test sample containing or suspected of containing this compound.

2. Preparation of Solutions

-

Mobile Phase A: HPLC grade water.

-

Mobile Phase B: HPLC grade acetonitrile.

-

Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for calibration (e.g., 1, 5, 10, 25, 50 µg/mL).

-